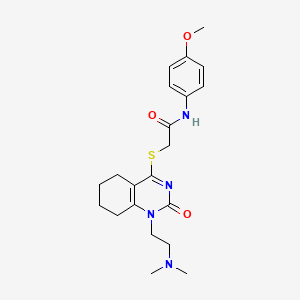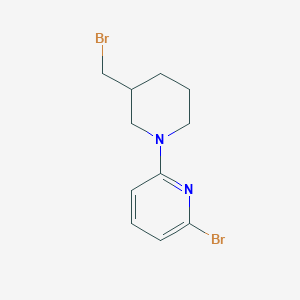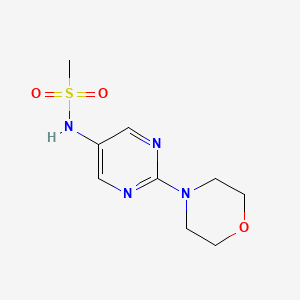
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to a class of chemicals that often possess significant biological activity and are of interest in the development of new pharmaceuticals. Research into similar compounds has explored their synthesis, structural characterization, and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of quinoline derivatives and subsequent modifications. For example, the synthesis of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide at room temperature demonstrates the complexity of synthesizing quinoline derivatives (Ukrainets et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the compound's geometry. For instance, studies on related compounds have revealed chair conformations of the piperidine ring and tetrahedral geometries around sulfur atoms, as seen in the synthesis and structural analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (Girish et al., 2008).
Chemical Reactions and Properties
The chemical behavior of such compounds involves reactions with various reagents, leading to a range of derivatives with potential biological activities. This is exemplified by the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, showcasing the versatility and reactivity of the quinoline and piperidine structures (Khalid et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the potential of ethyl piperidin-4-carboxylate derivatives in the synthesis of compounds with significant antibacterial activity. For instance, the synthesis and evaluation of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate inhibitors, particularly against Gram-negative bacterial strains. One compound, bearing a 2-methylphenyl group, showed notable growth inhibition against a range of bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10.31 to 11.77 µM, indicating its potential as an antibacterial agent (Iqbal et al., 2017).
Anticancer Activity
A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their efficacy as anticancer agents. Some of these synthesized compounds displayed significant cytotoxic activities against cancer cells, with IC50 values indicating strong anticancer potentials relative to the reference drug doxorubicin. This research suggests the utility of these derivatives in anticancer drug development, although further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).
Alzheimer’s Disease Treatment
Another study focused on the synthesis of N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. The research involved synthesizing a series of compounds and evaluating them for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer’s disease treatment. This study found that synthesized compounds showed promise as potential drug candidates for Alzheimer’s, emphasizing the need for further investigation to determine their therapeutic efficacy (Rehman et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-18(31-2)6-9-21(20)26-15-22(23)33(29,30)19-7-4-17(25)5-8-19/h4-9,14-16H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXSWDHTUOCJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)


![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

